1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Description
Properties
IUPAC Name |
1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)7-5-4-6-11-8(7)12(3)9(10)13/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYXRVRZZPXLLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(N=CC=C2)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-acylpyrrole with an appropriate amine under acidic conditions can lead to the formation of the desired compound. Another method involves the use of transition-metal-catalyzed cyclization reactions, which can provide high yields and selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as photochromic dyes and molecular electronics.
Mechanism of Action
The mechanism of action of 1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : Pyridine-containing analogs (e.g., bioisosteres) exhibit higher aqueous solubility than benzene-based counterparts due to nitrogen’s polarity .
- Metabolic Stability : Methyl groups in the trimethyl derivative may reduce oxidative metabolism, enhancing pharmacokinetic profiles compared to hydroxylated analogs .
Key Research Findings
- Synthetic Flexibility: The pyrrolo-pyridinone scaffold allows diverse substitutions (e.g., alkyl, aryl, halogen) at positions 1, 3, and 5, enabling tailored drug design .
- Bioisosteric Advantage : Replacement of indole with pyridine improves solubility and reduces off-target effects, as seen in sunitinib analogs .
- Crystallographic Data : Structural studies (e.g., phenyl-dichloro derivatives) reveal planar geometries conducive to kinase binding .
Biological Activity
Overview
1,3,3-trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound with a unique pyrrolo[2,3-b]pyridine core structure. Its molecular formula is CHNO, and it has a molecular weight of approximately 176.22 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in anti-inflammatory and analgesic applications.
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. A study demonstrated that various analogues of this compound were effective in reducing inflammation in animal models through mechanisms that may involve the modulation of prostaglandin and leukotriene pathways without significant inhibition of cyclooxygenase (COX) enzymes .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects appears to involve interactions with specific molecular targets within biological systems. This includes binding to enzyme active sites or modulating receptor activities that are critical for its therapeutic potential .
Study on Anti-inflammatory Effects
A notable study evaluated the anti-inflammatory effects of substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one compounds in an adjuvant-induced arthritis model in rats. The results indicated that these compounds significantly reduced paw edema and exhibited a dose-dependent response in inflammation reduction .
Neuroprotective Effects
Another investigation focused on the neuroprotective potential of certain derivatives of this compound. These compounds were tested for their ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings suggested a protective effect against cell death through the modulation of intracellular signaling pathways .
Comparative Analysis with Similar Compounds
Table 2: Comparison with Similar Compounds
| Compound Name | Key Properties |
|---|---|
| 6-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | Exhibits anti-inflammatory properties; used in pain management. |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridin-2-one | Known for neuroprotective effects; potential in treating neurodegenerative diseases. |
| 1-Acetyl-1H-pyrrolo[2,3-b]pyridin-2-one | Displays antimicrobial activity; explored for use in antibiotic development. |
Q & A
Q. What are the common synthetic routes for constructing the pyrrolo[2,3-b]pyridin-2-one core in 1,3,3-trimethyl derivatives?
- Methodological Answer : The core structure is typically synthesized via multi-step routes involving halogenation, coupling reactions, and protective group strategies. Key steps include:
- Bromination/Iodination : Using reagents like N-iodosuccinimide (NIS) in acetone for regioselective halogenation at the 3-position (92% yield) .
- Tosylation : Sodium hydride (NaH) and tosyl chloride (TsCl) in THF for N-protection (95% yield) .
- Suzuki-Miyaura Coupling : Pd(PPh₃)₄-catalyzed cross-coupling with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in toluene/EtOH/H₂O (76% yield) .
- Deprotection : KOH in ethanol for tosyl group removal .
Table 1 : Representative Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NIS, acetone, rt | 92% | |
| Tosylation | NaH, TsCl, THF, 0°C to rt | 95% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O | 76% |
Q. How is structural characterization of 1,3,3-trimethyl-pyrrolo[2,3-b]pyridin-2-one typically performed?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : ¹H/¹⁹F/¹³C NMR to confirm substituent positions and purity (e.g., δ 7.23 ppm for H-5 in DMSO-d₆) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ observed at m/z 171.0123) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if applicable) .
Table 2 : Key Characterization Data from Literature
| Technique | Example Data (Compound 35) | Reference |
|---|---|---|
| ¹H NMR | δ 7.23 (d, J=4.7 Hz, H-5) | |
| ¹⁹F NMR | δ -172.74 (CF₃ group) | |
| HRMS | [M+H]+: 171.0123 (calc. 171.0120) |
Advanced Research Questions
Q. What strategies optimize reaction yields when introducing electron-withdrawing groups at the 5-position of the pyrrolo[2,3-b]pyridin-2-one scaffold?
- Methodological Answer : Yield optimization involves:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of boronic acids .
- Computational Pre-Screening : Quantum chemical calculations (e.g., DFT) to predict reactivity and regioselectivity before synthesis .
- Microwave-Assisted Synthesis : Reduced reaction times and improved yields for halogenation steps .
Q. How can computational methods aid in designing novel derivatives with enhanced bioactivity?
- Methodological Answer : Computational approaches include:
- Molecular Docking : To predict binding affinities with target proteins (e.g., kinases) .
- Reaction Path Search : Quantum mechanics (QM) simulations to identify low-energy pathways for functionalization .
- Machine Learning : Training models on existing SAR data to prioritize substituents for synthesis .
- ADMET Prediction : In silico tools (e.g., SwissADME) to assess pharmacokinetic properties early in design .
Q. What methodologies resolve contradictions in reported biological activity data for pyrrolo[2,3-b]pyridin-2-one derivatives?
- Methodological Answer : Contradictions arise from variations in assay conditions or target specificity. Resolution strategies:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations .
- Target Validation : CRISPR/Cas9 knockouts to confirm on-target effects .
- Structural Analog Comparison : Test derivatives with incremental modifications to isolate pharmacophoric groups .
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., fluorescence polarization vs. SPR) .
Methodological Considerations for Data Interpretation
Q. How to address regioselectivity challenges during halogenation of the pyrrolo[2,3-b]pyridin-2-one scaffold?
- Methodological Answer : Regioselectivity is controlled by:
- Directing Groups : Electron-donating groups (e.g., methyl) at the 1-position guide halogenation to the 3-position .
- Steric Effects : Bulky substituents (e.g., tosyl) block undesired positions .
- Lewis Acid Catalysis : ZnCl₂ or FeCl₃ to enhance electrophilic substitution at specific sites .
Tables for Advanced Analysis
Table 3 : Impact of Substituents on Biological Activity (Selected Examples)
| Compound | Substituents | Activity (IC₅₀, nM) | Reference |
|---|---|---|---|
| 276 | 6-(Trifluoromethyl), 3-Me | 309.9 (kinase X) | |
| 14 | 3,4-Dimethoxyphenyl | 76% inhibition |
Table 4 : Computational Tools for Reaction Optimization
| Tool | Application | Outcome |
|---|---|---|
| DFT Calculations | Transition state analysis | Identified low-energy pathways |
| Bayesian Optimization | Experimental condition screening | Reduced trials by 40% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
